3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride
CAS No.: 1864057-12-4
Cat. No.: VC3093384
Molecular Formula: C9H12ClF2NO
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1864057-12-4 |
---|---|
Molecular Formula | C9H12ClF2NO |
Molecular Weight | 223.65 g/mol |
IUPAC Name | 3-(3,5-difluorophenoxy)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H11F2NO.ClH/c10-7-4-8(11)6-9(5-7)13-3-1-2-12;/h4-6H,1-3,12H2;1H |
Standard InChI Key | PYJOQEFJBHJIOG-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1F)F)OCCCN.Cl |
Canonical SMILES | C1=C(C=C(C=C1F)F)OCCCN.Cl |
Introduction
Chemical Identity and Structural Properties
3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride is characterized by a 3,5-difluorophenoxy group connected to a propan-1-amine backbone, with hydrochloride as the salt form. The compound has a molecular formula of C9H12ClF2NO and a molecular weight of 223.65 g/mol . Its structure features two fluorine atoms at positions 3 and 5 of the phenyl ring, which significantly influences its physicochemical properties and potential biological interactions.
The compound is identified by the CAS number 1864057-12-4 and can be represented by the SMILES notation NCCCOC1=CC(F)=CC(F)=C1.[H]Cl . The presence of the difluorophenoxy moiety contributes to increased lipophilicity, while the terminal amine provides a site for hydrogen bonding and further functionalization. The hydrochloride salt formation enhances water solubility compared to the free base.
Table 1: Basic Chemical Properties of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride
Comparative Analysis with Structural Analogs
The chemical literature describes several structural analogs of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride, providing valuable context for understanding its potential properties and applications.
Table 2: Comparative Analysis of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride with Structural Analogs
Research Applications and Future Directions
The structural features of 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride suggest several potential research applications:
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Medicinal Chemistry: The compound could serve as a valuable intermediate in the synthesis of more complex molecules with specific biological activities. The primary amine functionality provides a versatile handle for derivatization, while the difluorophenoxy moiety contributes to metabolic stability and membrane permeability.
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the basic scaffold could yield valuable insights into the structural requirements for specific biological activities. For example, variations in the length of the alkyl chain, substitution patterns on the phenyl ring, or modifications to the amine functionality could be explored.
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Neuropharmacology: Given the potential CNS penetration capabilities of fluorinated compounds, 3-(3,5-Difluorophenoxy)propan-1-amine hydrochloride could be investigated for interactions with neuroreceptors or enzymes involved in neurological disorders.
Future research directions might include:
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Development of efficient and scalable synthetic routes
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Comprehensive characterization of physicochemical properties
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Screening for biological activities across multiple target classes
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Exploration of the compound's potential as a building block for the synthesis of drug candidates
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Investigation of structure-property relationships through systematic structural modifications
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